molecular formula C13H15ClF3N3O4 B1617118 Benzenamine, 3-chloro-2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)- CAS No. 29091-20-1

Benzenamine, 3-chloro-2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)-

Cat. No. B1617118
CAS RN: 29091-20-1
M. Wt: 369.72 g/mol
InChI Key: MYVMMXACRYYJJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03966816

Procedure details

A glass reaction tube was charged with 4.0 grams (0.0108 mole) of N,N-di-n-propyl-3-chloro-2,6-dinitro-4-trifluoromethylaniline, 5.82 grams (0.0237 mole) of 6.95% ethanolic ammonia and 35 ml. of ethanol. The tube was sealed and heated in an oven at 100°C. for 68 hours. The contents of the tube were cooled and the ethanol removed by evaporation. Water was added to the solid orange rsidue to dissolve the ammnium chloride and the insoluble produced was separated by filtration. The product was dissolved in refluxing 95% ethanol. Upon cooling, orange needles and a yellow powder crystallized. The yellow powder was identified as 2,4-dinitro-6-trifluoromethyl-1,3-phenylenediamine and was separated from the desired product by filtration after extracting with boiling hexane. The desired product dissolved in the hexane and was isolated from the filtrate by evaporation of the hexane. The residue was recyrstallized from 95% ethanol to give orange needles, m.p. 124° - 125°C.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
5.82 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:4]([CH2:22][CH2:23][CH3:24])[C:5]1[C:10]([N+:11]([O-:13])=[O:12])=[CH:9][C:8]([C:14]([F:17])([F:16])[F:15])=[C:7](Cl)[C:6]=1[N+:19]([O-:21])=[O:20])[CH2:2][CH3:3].[NH3:25]>C(O)C>[CH2:1]([N:4]([CH2:22][CH2:23][CH3:24])[C:5]1[C:6]([N+:19]([O-:21])=[O:20])=[C:7]([NH2:25])[C:8]([C:14]([F:17])([F:16])[F:15])=[CH:9][C:10]=1[N+:11]([O-:13])=[O:12])[CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(CC)N(C1=C(C(=C(C=C1[N+](=O)[O-])C(F)(F)F)Cl)[N+](=O)[O-])CCC
Name
Quantity
5.82 g
Type
reactant
Smiles
N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A glass reaction tube
CUSTOM
Type
CUSTOM
Details
The tube was sealed
TEMPERATURE
Type
TEMPERATURE
Details
The contents of the tube were cooled
CUSTOM
Type
CUSTOM
Details
the ethanol removed by evaporation
ADDITION
Type
ADDITION
Details
Water was added to the solid orange rsidue
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the ammnium chloride
CUSTOM
Type
CUSTOM
Details
the insoluble produced
CUSTOM
Type
CUSTOM
Details
was separated by filtration
DISSOLUTION
Type
DISSOLUTION
Details
The product was dissolved
TEMPERATURE
Type
TEMPERATURE
Details
in refluxing 95% ethanol
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
CUSTOM
Type
CUSTOM
Details
orange needles and a yellow powder crystallized
CUSTOM
Type
CUSTOM
Details
was separated from the desired product by filtration
EXTRACTION
Type
EXTRACTION
Details
after extracting with boiling hexane
DISSOLUTION
Type
DISSOLUTION
Details
The desired product dissolved in the hexane
CUSTOM
Type
CUSTOM
Details
was isolated from the filtrate by evaporation of the hexane
CUSTOM
Type
CUSTOM
Details
to give orange needles, m.p. 124° - 125°C.

Outcomes

Product
Name
Type
Smiles
C(CC)N(C=1C(=C(C(=CC1[N+](=O)[O-])C(F)(F)F)N)[N+](=O)[O-])CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.